phenacyl furan-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenacyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-11(10-5-2-1-3-6-10)9-17-13(15)12-7-4-8-16-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIHFTAJSUTWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283478 | |
| Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107692-59-1 | |
| Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107692-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-2-phenylethyl 2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Phenacyl Furan 2 Carboxylate
Direct Esterification Protocols for Furan-2-Carboxylic Acid
Direct esterification represents the most straightforward conceptual approach, typically involving the reaction of furan-2-carboxylic acid with a phenacyl halide, most commonly phenacyl bromide. This reaction is fundamentally an O-alkylation of the carboxylate anion.
A general scheme for this reaction involves the deprotonation of furan-2-carboxylic acid with a base to form the carboxylate salt, which then acts as a nucleophile, attacking the electrophilic carbon of phenacyl bromide to form the ester and a salt byproduct.
General Reaction: Furan-2-carboxylic acid + Phenacyl bromide → (in the presence of a base) → Phenacyl furan-2-carboxylate (B1237412) + Base·HBr
Catalytic Approaches (e.g., Brønsted Acid, Lewis Acid, Organocatalysis)
While direct alkylation of the carboxylate salt is common, catalytic methods can also facilitate esterification. In conventional esterification between a carboxylic acid and an alcohol (phenacyl alcohol in this case), acid catalysts are essential.
Brønsted Acid Catalysis : Strong acids like sulfuric acid or p-toluenesulfonic acid are traditionally used to catalyze the esterification of carboxylic acids with alcohols. However, furan (B31954) rings can be sensitive to harsh acidic conditions, which may lead to side reactions or decomposition.
Lewis Acid Catalysis : Lewis acids such as zinc triflate have been investigated for acylation reactions, which are mechanistically related to esterification. For instance, zinc triflate has been shown to be an effective catalyst for the acylation of amines with furan-2-carbonyl chloride under mild conditions. This suggests its potential applicability in Lewis acid-catalyzed esterification routes.
Organocatalysis : N-methylimidazole has been used as a catalyst in related syntheses, highlighting the potential for organocatalytic routes.
Environmentally Benign and Green Chemistry Syntheses (e.g., Solvent-Free, Biocatalytic, Microwave-Assisted)
Modern synthetic chemistry emphasizes the development of environmentally friendly methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of various furan and benzofuran (B130515) carboxylates has been successfully achieved using microwave assistance. For example, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl chloroacetate (B1199739) is efficiently conducted under microwave irradiation to produce ethyl naphtho[2,1-b]furan-2-carboxylate. This methodology is directly applicable to the synthesis of phenacyl furan-2-carboxylate from the potassium salt of furan-2-carboxylic acid and phenacyl bromide, potentially in a solvent-free or high-boiling point solvent system like DMF.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits. Nano-ZnO has been used as a catalyst for reactions involving phenacyl bromides under solvent-free conditions, demonstrating excellent results in terms of yield and reaction time. This approach could be adapted for the esterification of furan-2-carboxylic acid.
Biocatalytic Synthesis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Lipases are commonly employed for esterification and transesterification reactions. Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a robust and widely used biocatalyst for synthesizing various esters, including those derived from furan-based precursors like 2,5-bis(hydroxymethyl)furan (BHMF). The enzymatic esterification of BHMF with fatty acids proceeds with high conversion, demonstrating the feasibility of using lipases for esterifying furan derivatives.
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic strategies combine chemical and enzymatic steps to create efficient synthetic cascades. This approach leverages the best of both worlds: the broad applicability of chemical reactions and the high selectivity of biocatalysts.
A relevant chemo-enzymatic process involves the chemical reduction of a starting material followed by an enzymatic esterification. For example, plasticizers have been synthesized from 5-hydroxymethylfurfural (B1680220) (HMF) by first chemically reducing HMF to 2,5-bis(hydroxymethyl)furan (BHMF) and then performing a lipase-catalyzed esterification. Another route couples the reductive amination of HMF with a lipase-catalyzed esterification to produce amino-esters. A similar strategy could be envisioned for this compound, where a precursor is chemically synthesized and then subjected to enzymatic esterification with phenacyl alcohol.
A one-pot chemo-enzymatic cascade could involve the laccase/TEMPO-catalyzed aromatization of 2,5-dihydrofurans to generate the furan ring, followed by an in-situ enzymatic esterification.
Transesterification Strategies Involving Furan-2-Carboxylates
Transesterification is an alternative route to esters that involves reacting an existing ester with an alcohol in the presence of a catalyst. To synthesize this compound via this method, a simple alkyl ester like methyl furan-2-carboxylate would be reacted with phenacyl alcohol.
This process can be catalyzed by acids, bases, or enzymes. Enzymatic transesterification, using lipases such as Novozym 435
Alternative Synthetic Pathways
Coupling Reactions Employing Phenacyl Halides and Furoate Salts
The synthesis of this compound via the coupling of phenacyl halides and furoate salts represents a direct and efficient application of nucleophilic substitution. This method hinges on the reaction between a pre-formed salt of furan-2-carboxylic acid (a furoate) and a phenacyl halide, typically phenacyl bromide, which is known to be an excellent substrate for SN2 reactions due to the reactivity of the α-carbon to the carbonyl group. researchgate.netresearchgate.netresearchgate.net The furoate anion acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the phenacyl halide, displacing the halide to form the desired ester bond.
The general mechanism is analogous to the Williamson ether synthesis but results in an ester. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the furoate salt. A direct parallel can be drawn from the synthesis of other carboxylate esters using this strategy. For instance, in a one-pot synthesis of hept-6-en-1-yl furan-2-carboxylate, furoic acid is first deprotonated by a base like potassium carbonate to form potassium furoate in situ. mdpi.com This nucleophilic salt then reacts with an alkyl halide in an SN2 mechanism to yield the final ester product. mdpi.com Similarly, the reaction to form this compound would proceed by combining a furoate salt, such as sodium furoate, with a phenacyl halide.
The reactivity of phenacyl halides as versatile intermediates is well-documented. researchgate.netresearchgate.net They readily react with a wide range of nucleophiles, making them ideal precursors for forming new carbon-heteroatom bonds. researchgate.netcore.ac.uk The transformation of phenacyl bromide into phenacyl azide (B81097) with sodium azide proceeds smoothly, highlighting the lability of the bromide leaving group and the susceptibility of the benzylic carbon to nucleophilic attack. d-nb.info This inherent reactivity underpins the successful coupling with a carboxylate nucleophile like the furan-2-carboxylate anion.
Table 1: Key Reactants and Their Roles
| Compound Name | Role in Reaction | Class of Compound |
| Phenacyl halide (e.g., Phenacyl bromide) | Electrophile | α-Haloketone |
| Furoate salt (e.g., Sodium furoate) | Nucleophile | Carboxylate Salt |
| Polar Aprotic Solvent (e.g., DMF, Acetone) | Reaction Medium | Solvent |
Optimization of Reaction Parameters and Process Efficiency
Optimizing the synthesis of this compound requires a detailed understanding of the reaction's kinetics and thermodynamics. These studies allow for the fine-tuning of reaction conditions to maximize yield, minimize reaction time, and reduce the formation of byproducts.
The formation of this compound from a phenacyl halide and a furoate salt is expected to follow second-order kinetics, characteristic of an SN2 reaction. The rate of reaction would be dependent on the concentration of both the phenacyl halide and the furoate salt. Kinetic studies on the reaction of phenacyl bromide with various other nucleophiles have been conducted, measuring second-order rate constants to quantify reactivity. researchgate.net In these studies, attempts were made to correlate the rate data using linear free energy relationships (LFERs), such as the Brønsted and Swain-Scott equations, although their applicability was found to be unsatisfactory in some cases, indicating complex reaction dynamics. researchgate.net
A key parameter in such studies is the Brønsted exponent (α), which relates the reaction rate to the acidity (pKa) of a catalyst. For instance, in studies of the related compound 2-phenylacetylfuran, a Brønsted exponent of α = 0.35 was measured for the tautomerization reaction, providing insight into the transition state charge distribution. researchgate.net Similar analyses for the synthesis of this compound could elucidate the mechanism and help in selecting an optimal base or catalyst system.
For industrial-scale production, kinetic models are crucial for process optimization. In heterogeneous catalysis systems, such as esterifications using ion-exchange resins, models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model are employed. nih.gov These models describe the surface reaction between adsorbed reactants and have been successfully used to predict reaction rates in various esterification processes. nih.gov Applying such a model would be essential for optimizing a large-scale synthesis of this compound if a solid-phase catalyst were used.
Table 2: Methodologies in Kinetic Analysis of Esterification and Related Reactions
| Methodology | Purpose | Example Application | Reference |
| Second-Order Rate Constant Measurement | To quantify the speed of a bimolecular reaction. | Reaction of phenacyl bromide with various nucleophiles. | researchgate.net |
| Linear Free Energy Relationships (LFERs) | To correlate reaction rates with reactant/catalyst properties (e.g., pKa). | Brønsted analysis of 2-phenylacetylfuran tautomerism. | researchgate.net |
| Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model | To describe reaction kinetics on a heterogeneous catalyst surface for process optimization. | Esterification of acetic acid over an ion-exchange resin. | nih.gov |
| Density Functional Theory (DFT) | To computationally model reaction pathways and calculate activation energies (ΔG‡). | Probing the formation mechanism of furan from precursors. | nih.gov |
Thermodynamic Considerations in Synthetic Design
Esterification reactions are generally exothermic, meaning they release heat and have a negative ΔH. sparkl.me For example, the liquid-phase esterification of levulinic acid with 1-butene (B85601) to produce sec-butyl levulinate has an experimentally determined standard enthalpy of reaction (ΔH°) of -32.9 ± 1.6 kJ/mol. ub.edu The reaction also results in a decrease in entropy (ΔS° = -70 ± 4 J/(mol·K)) because two reactant molecules combine to form one larger product molecule, leading to a more ordered system. ub.edu This negative entropy change means that at higher temperatures, the TΔS term becomes more significant, making ΔG less negative and shifting the equilibrium back towards the reactants.
Table 3: Experimental Thermodynamic Data for the Esterification of Levulinic Acid with 1-Butene
| Thermodynamic Parameter | Value | Implication |
| Standard Enthalpy of Reaction (ΔH°) | -32.9 ± 1.6 kJ/mol | The reaction is exothermic and releases heat. |
| Standard Entropy of Reaction (ΔS°) | -70 ± 4 J/(mol·K) | The reaction leads to an increase in order. |
Data from a study on the synthesis of sec-butyl levulinate, serving as an analogue for esterification thermodynamics. ub.edu
Given the equilibrium limitations, synthetic strategies must be designed to drive the reaction toward the product side. nih.gov According to Le Chatelier's Principle, this can be achieved by either using a large excess of one of the reactants or by removing one of the products as it is formed. masterorganicchemistry.com In the context of coupling a furoate salt with a phenacyl halide, the "product" being removed is the displaced halide ion, which typically precipitates if a silver salt is used or remains in solution as a relatively non-reactive counter-ion. Driving the reaction to completion is therefore often achieved by ensuring the complete consumption of the limiting reagent through stoichiometric control and appropriate choice of reaction time and temperature.
Chemical Reactivity and Mechanistic Studies of Phenacyl Furan 2 Carboxylate
Reactivity Profiles at the Ester Linkage
The ester linkage in phenacyl furan-2-carboxylate (B1237412) is susceptible to various nucleophilic attacks and cleavage reactions. The phenacyl group (PhCOCH₂–) is a notable feature, as it can be cleaved under specific, often mild, reductive or photolytic conditions, making it useful as a protecting group for the furan-2-carboxylic acid moiety.
The hydrolytic stability of phenacyl furan-2-carboxylate is a critical parameter, particularly in aqueous environments. Like most esters, it is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield furan-2-carboxylic acid and 2-hydroxyacetophenone (B1195853). This process can be catalyzed by acid or base.
Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), saponification occurs via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. google.com Acid-catalyzed hydrolysis proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.org The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. google.comrsc.org In general, the stability of esters is poor in both strongly acidic and alkaline solutions.
In biological systems, the degradation of furan-2-carboxylate has been observed. For instance, certain bacteria of the genus Vibrio can utilize furan-2-carboxylate as a carbon source for growth, indicating enzymatic degradation pathways. nih.gov This microbial degradation often involves the conversion of furan-based compounds into central metabolic intermediates.
Table 1: Hydrolytic Degradation of this compound
| Condition | Reagents | Products | Reaction Type |
|---|---|---|---|
| Basic | NaOH (aq) / H₂O | Furan-2-carboxylic acid sodium salt, 2-Hydroxyacetophenone | Saponification (Base-catalyzed hydrolysis) |
| Acidic | H₃O⁺ / H₂O | Furan-2-carboxylic acid, 2-Hydroxyacetophenone | Acid-catalyzed hydrolysis |
| Enzymatic | Vibrio sp. | Metabolic intermediates | Biodegradation |
Transesterification is a process where the phenacyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by either an acid or a base. aocs.orgresearchgate.net In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the ester carbonyl. colostate.edu For this compound, reaction with an alcohol (R'-OH) under basic conditions (e.g., sodium methoxide) would yield the corresponding alkyl furan-2-carboxylate and 2-hydroxyacetophenone. aocs.orgrsc.org
The reaction equilibrium can be driven towards the products by using a large excess of the reactant alcohol. researchgate.netcolostate.edu The use of alkali metal catalysts has been shown to be effective for the transesterification of heteroaryl esters. rsc.org
Table 2: Transesterification of this compound
| Nucleophile | Catalyst | Products |
|---|---|---|
| Alcohol (R'-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Alkyl furan-2-carboxylate, 2-Hydroxyacetophenone |
| Phenol (Ar-OH) | Alkali metal catalyst (e.g., K₂CO₃) | Aryl furan-2-carboxylate, 2-Hydroxyacetophenone |
The phenacyl ester group is recognized as a useful protecting group for carboxylic acids because it can be cleaved under specific and mild conditions, leaving other functional groups intact.
Zinc-mediated Cleavage: One of the most common methods for cleaving phenacyl esters is through reduction with zinc dust in acetic acid (Zn/AcOH). researchgate.net This reaction is a reductive cleavage that liberates the free carboxylic acid (furan-2-carboxylic acid) and acetophenone (B1666503). This method is valued for its efficiency and compatibility with other protecting groups used in complex syntheses, such as peptide synthesis. researchgate.net The presence of a chelating agent like acetylacetone (B45752) can further enhance the efficiency of the zinc reduction. researchgate.netacs.org
Metal Alkoxide-mediated Cleavage: The reaction of phenacyl esters with metal alkoxides can lead to cleavage, but the mechanism is distinct from simple hydrolysis or transesterification. osti.gov Studies have shown that treatment with metal alkoxides in alcohol or ether-alcohol solutions can result in the cleavage of the C-C bond of the phenacyl moiety, rather than the expected ester C-O bond. This leads to the formation of the parent acid, as well as various esters and ethers derived from the solvent and phenacyl fragment. osti.govlookchem.com
Photolytic Cleavage: The phenacyl group is also a photolabile protecting group. acs.org Irradiation with UV light, often in the presence of a sensitizer, can induce cleavage of the ester's C-O bond. acs.orgpsu.edu This mechanism typically involves the excited carbonyl group of the phenacyl moiety abstracting a hydrogen atom, leading to intermediates that fragment to release the carboxylic acid. acs.org
Table 3: Cleavage Mechanisms for the Phenacyl Ester Group
| Method | Reagents/Conditions | Key Products | Mechanism |
|---|---|---|---|
| Zinc-mediated | Zn / Acetic Acid | Furan-2-carboxylic acid, Acetophenone | Reductive Cleavage |
| Metal Alkoxide-mediated | Metal Alkoxide (e.g., NaOMe) in Alcohol | Furan-2-carboxylic acid, other esters/ethers | C-C Bond Cleavage |
| Photolytic | UV light (hν), often with a sensitizer | Furan-2-carboxylic acid, Acetophenone | Photochemical Cleavage |
Chemical Transformations of the Furan (B31954) Heterocycle
The furan ring is an electron-rich aromatic system that undergoes a range of reactions characteristic of aromatic compounds, as well as reactions stemming from its cyclic diene character.
The furan ring is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating effect of the ring oxygen atom. chemenu.comchemenu.com However, in this compound, the ester group at the C2 position is electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.
Despite this deactivation, the substitution reactions are still feasible under appropriate conditions. The directing effect of the C2-ester group channels incoming electrophiles primarily to the C5 position. For example, nitration of ethyl naphtho[2,1-b]furan-2-carboxylate with a mixture of nitric and sulfuric acid results in substitution on the furan ring. rjpbcs.comresearchgate.net Similarly, bromination occurs preferentially on the furan portion of the molecule. rjpbcs.comijpcbs.com While these examples are on a fused-ring system, they illustrate the expected reactivity pattern for this compound, where electrophiles like NO₂⁺ or Br⁺ would add to the C5 position.
Table 4: Representative Electrophilic Aromatic Substitution Reactions on Furan-2-carboxylates
| Reaction | Reagents | Major Product (Analog) | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-furan-2-carboxylate derivative | C5 |
| Bromination | Br₂ / Acetic Acid | 5-Bromo-furan-2-carboxylate derivative | C5 |
| Chloromethylation | HCHO, HCl / ZnCl₂ | 5-Chloromethyl-furan-2-carboxylate derivative | C5 |
The furan ring can act as a 4π-electron component (a conjugated diene) in cycloaddition reactions, most notably the Diels-Alder reaction. pearson.comresearchgate.net This reaction allows for the construction of oxabicyclic systems. The reactivity of furan as a diene is influenced by its substituents. Electron-withdrawing groups, such as the ester in this compound, decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, reducing its reactivity towards typical dienophiles in a normal-electron-demand Diels-Alder reaction. mdpi.com
However, furan-2-carboxylates can still undergo efficient Diels-Alder reactions with electron-poor dienophiles, such as maleimides and maleic anhydride. mdpi.comclockss.org These reactions are often reversible. The cycloaddition typically yields an oxabicyclo[2.2.1]heptene derivative. The reaction can produce two diastereomers, the endo and exo products. The endo isomer is often the kinetically favored product, while the exo isomer is the more thermodynamically stable one. mdpi.comnih.gov
Table 5: Diels-Alder Cycloaddition with this compound as the Diene
| Dienophile | Reaction Conditions | Product Type |
|---|---|---|
| N-Phenylmaleimide | Heat or Room Temp. | Oxabicyclo[2.2.1]heptene adduct |
| Maleic anhydride | Heat or Room Temp. | Oxabicyclo[2.2.1]heptene adduct |
| Dimethyl acetylenedicarboxylate | Heat | Oxabicyclo[2.2.1]hepta-2,5-diene adduct |
Ring-Opening and Rearrangement Processes
The furan ring, a core component of this compound, is susceptible to various ring-opening and rearrangement reactions, often catalyzed by acids or achieved through oxidative processes. These transformations are crucial in synthetic chemistry as they allow for the conversion of the furan heterocycle into a variety of valuable functionalized open-chain compounds or other cyclic systems.
Under acidic conditions, the furan ring can undergo opening to form dicarbonyl compounds. For instance, the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methane derivatives under acid catalysis leads to the formation of indole (B1671886) derivatives, a process that involves the opening of the furan ring. researchgate.net The stability of the furan ring in N-acylindoles versus its opening in N-unsubstituted indoles highlights the influence of substituents on the reaction pathway. researchgate.net Specifically, N-unsubstituted 1H-indoles can tautomerize to 3H-indoles, which are more susceptible to acid-catalyzed ring opening. researchgate.net
Oxidative rearrangements represent another significant class of reactions for furan derivatives. The oxidation of furan-2-carboximidamides with (dicarboxyiodo)benzenes results in the formation of N1-acyl-N1-(2-furyl)ureas via a carbodiimide (B86325) rearrangement. researchgate.netrsc.org These ureas can then be thermally converted to 2-acylaminofurans. researchgate.netrsc.org Furthermore, oxidative rearrangement of 2-(2-aminobenzyl)furans can stereoselectively yield 2-(2-acylvinyl)indoles. acs.org The stereochemical outcome of this furan-to-indole rearrangement is dependent on the electronic nature of the substituents on the phenyl group. acs.org
The furan ring can also participate in recyclization reactions to form other heterocyclic systems. For example, 2-carboxyaryldifurylmethanes can undergo a furan ring opening followed by an isocoumarine ring closure. researchgate.net Additionally, furo-pyridazines, formed from the reaction of furans with diazines, can rearrange in the presence of acid to yield 1,6-dihydropyridazine derivatives through a key furan ring-opening step. researchgate.net
These ring-opening and rearrangement processes are summarized in the following table:
| Reaction Type | Reagents/Conditions | Product(s) | Ref. |
| Acid-Catalyzed Ring Opening | Acid | Dicarbonyl compounds | researchgate.net |
| Oxidative Rearrangement | (Dicarboxyiodo)benzenes | N1-acyl-N1-(2-furyl)ureas, 2-acylaminofurans | researchgate.netrsc.org |
| Oxidative Furan-to-Indole Rearrangement | Oxidizing agents | 2-(2-Acylvinyl)indoles | acs.org |
| Recyclization | Acid | Isocoumarines, 1,6-dihydropyridazines | researchgate.netresearchgate.net |
Hydrogenation Pathways
The hydrogenation of the furan ring in this compound can lead to the formation of valuable tetrahydrofuran (B95107) derivatives. This transformation is of significant interest, particularly in the context of converting biomass-derived furans into platform chemicals. researchgate.netlookchem.comnih.gov The selective hydrogenation of the furan ring over the carbonyl group or the ester functionality presents a synthetic challenge.
Various catalytic systems have been developed for the hydrogenation of furan derivatives. Noble metal catalysts, such as those based on palladium (Pd), platinum (Pt), and ruthenium (Ru), are highly effective. researchgate.netrsc.orgresearchgate.net For instance, a Pd/UiO-66 catalyst has demonstrated high activity and selectivity in the hydrogenation of furfural (B47365) to tetrahydrofurfuryl alcohol under mild conditions. researchgate.net Non-noble metal catalysts, including those based on nickel (Ni), cobalt (Co), and copper (Cu), have also been investigated as more cost-effective alternatives, although they may suffer from issues like metal leaching. nih.gov
The product distribution of the hydrogenation reaction is highly dependent on the catalyst and the reaction conditions. For example, the hydrogenation of 5-hydroxymethyl-2-furaldehyde (HMF) can yield 2,5-bis(hydroxymethyl)furan (BHF), 2,5-bis(hydroxymethyl)tetrahydrofuran (BHTF), 2,5-dimethylfuran, or ring-opened products depending on the catalyst used. lookchem.com Silica-supported Ni-Pd alloy catalysts have shown high activity and selectivity for the total hydrogenation of furanic compounds to their corresponding tetrahydrofuran derivatives. lookchem.com
The mechanism of furan hydrogenation typically involves the stepwise addition of hydrogen across the double bonds of the furan ring. The choice of catalyst can influence the regioselectivity and stereoselectivity of the hydrogenation.
A summary of catalysts used in furan hydrogenation is presented below:
| Catalyst | Substrate | Product | Ref. |
| Ru and Ir pincer complexes | Furanic aldehydes | Furfuryl alcohols | rsc.org |
| Pd/UiO-66 | Furfural | Tetrahydrofurfuryl alcohol | researchgate.net |
| Silica-supported Ni-Pd alloy | 5-Hydroxymethyl-2-furaldehyde | 2,5-bis(hydroxymethyl)tetrahydrofuran | lookchem.com |
| Ni@NCNTs-600–800, Co@NCNTs-600–800 | Furfural | Furfuryl alcohol | nih.gov |
Reactivity of the Phenacyl Moiety
The phenacyl moiety of this compound contains a carbonyl group, a phenyl ring, and an α-carbon, all of which exhibit distinct reactivity.
Carbonyl Group Derivatizations (e.g., Reduction, Nucleophilic Addition, Condensation)
The carbonyl group of the phenacyl moiety is a key site for a variety of chemical transformations.
Reduction: The carbonyl group can be reduced to a hydroxyl group. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4). sioc-journal.cnspringermedizin.de For example, the reduction of N3-phenacyluridine to N3-alpha-hydroxy-beta-phenethyluridine is catalyzed by a carbonyl reductase enzyme from rabbit liver, requiring NADPH as a cofactor. nih.gov
Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the carbonyl group towards nucleophilic addition is influenced by both steric and electronic factors. libretexts.orgmasterorganicchemistry.com
Condensation Reactions: The phenacyl group can participate in various condensation reactions. A notable example is the Darzens condensation, where phenacyl chloride reacts with aromatic aldehydes in the presence of a base to form trans-2,3-epoxy-1,3-diaryl-1-propanones. researchgate.netsioc-journal.cn Phenacyl esters have also been utilized in peptide condensation reactions, where the phenacyl group acts as a protecting group for cysteine side chains. nih.gov Additionally, phenacyl bromides are versatile intermediates in one-pot condensation reactions for the synthesis of various heterocyclic compounds. sci-hub.rubohrium.com
A summary of these reactions is provided in the table below:
| Reaction Type | Reagent(s) | Product Type | Ref. |
| Reduction | NaBH4, Carbonyl reductase | Alcohol | sioc-journal.cnspringermedizin.denih.gov |
| Nucleophilic Addition | Various nucleophiles | Alcohol | libretexts.orgmasterorganicchemistry.com |
| Darzens Condensation | Aromatic aldehyde, base | Epoxyketone | researchgate.netsioc-journal.cn |
| Peptide Condensation | Peptide thioester | Protected peptide | nih.gov |
| Heterocycle Synthesis | Various reagents | Thiazoles, pyrazoles, etc. | sci-hub.rubohrium.com |
Reactions on the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)
The phenyl ring of the phenacyl moiety can undergo electrophilic aromatic substitution reactions. researchgate.netwikipedia.org However, the carbonyl group is a deactivating group, meaning it withdraws electron density from the phenyl ring, making it less reactive towards electrophiles than an unsubstituted benzene ring. The deactivating nature of the carbonyl group also directs incoming electrophiles to the meta position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, the nitration of phenols, which are highly activated aromatic rings, readily occurs with dilute nitric acid. byjus.com In contrast, the conditions required for the substitution on the deactivated phenyl ring of the phenacyl group would be more forcing.
The reactivity of the phenyl ring can be influenced by the presence of other substituents on the ring. wikipedia.org Electron-donating groups would activate the ring and direct substitution to the ortho and para positions relative to the activating group, while additional electron-withdrawing groups would further deactivate the ring.
α-Carbon Reactivity and Enolization Chemistry
The α-carbon of the phenacyl moiety, the carbon atom adjacent to the carbonyl group, is acidic and can be deprotonated to form an enolate ion. colorado.edulibretexts.org This enolate is a key intermediate in a variety of reactions.
Enolization: The process of forming an enol or enolate is known as enolization. libretexts.org This process can be catalyzed by either acid or base. libretexts.org In the presence of a base, the α-proton is removed to form the enolate anion. In the presence of acid, the carbonyl oxygen is protonated, which increases the acidity of the α-proton and facilitates its removal to form the enol. libretexts.org Studies on α-heterocyclic ketones have utilized deuterium (B1214612) isotope effects on 13C chemical shifts to distinguish between enol and enaminone tautomers. rsc.org
Reactions via Enolates: The enolate ion is a powerful nucleophile and can react with various electrophiles. For example, the reaction of phenacyl bromide with various nucleophiles is a common synthetic strategy. nih.gov The enolate generated from the cathodic reduction of phenacyl thiocyanate (B1210189) can act as a nucleophile in addition or substitution reactions. researchgate.net The enolate can also act as a base. researchgate.net
The α-carbon can also be a site for halogenation. The reaction of α-haloketones with nucleophiles is a fundamental process in organic synthesis. nih.govacs.org The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov
Detailed Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies.
The photochemistry of the phenacyl group has been a subject of interest. Excited phenacyl esters can react with alcohols in a chain reaction to release the corresponding carboxylic acid. acs.org In the presence of an electron donor, a mechanism involving electron transfer to the carbonyl group followed by the release of the leaving group is possible. acs.org
The mechanism of condensation reactions involving the phenacyl moiety has also been investigated. The Darzens condensation, for instance, is believed to proceed through the formation of an enolate from the phenacyl halide, which then attacks the aldehyde carbonyl group. researchgate.net
The oxidative rearrangement of furan-2-carboximidamides to form N1-acyl-N1-(2-furyl)ureas is proposed to proceed through a carbodiimide intermediate. rsc.org The mechanism of formation of byproducts in this reaction can involve the reaction of the carbodiimide intermediate with the starting amidine. rsc.org
The reaction of α-haloketones with nucleophiles can proceed through either a direct substitution (SN2) pathway or a carbonyl addition-elimination mechanism. acs.org The relative rates of these pathways depend on the nature of the nucleophile and the substrate.
The hydrogenation of furan derivatives is a complex process that can involve multiple competing pathways. The mechanism on metal surfaces typically involves the adsorption of the furan ring onto the catalyst surface and the stepwise addition of hydrogen atoms. The selectivity of the reaction is influenced by the interaction of the substrate with the catalyst surface. researchgate.net
Transition State Characterization and Energy Landscapes
There are no available studies that specifically characterize the transition states or map the energy landscapes for reactions involving this compound. General principles of ester reactions suggest that its reactivity would be influenced by the electronic properties of both the phenacyl and the furan-2-carboxylate moieties.
Hypothetical Transition State Considerations for Hydrolysis: In a potential hydrolysis reaction, the transition state would likely involve the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester. The stability of this transition state would be influenced by the electron-withdrawing nature of the adjacent furan ring and the phenacyl group. Computational studies on similar systems, such as the hydrolysis of phenyl hydrogen maleates, suggest that the mechanism could be concerted, with significant bond breaking in the rate-limiting transition state. However, without specific computational or experimental data for this compound, the exact geometry and energy of the transition state remain undetermined.
Energy Landscape: A complete energy landscape, detailing the energies of reactants, intermediates, transition states, and products for any reaction of this compound has not been documented.
Intermediate Identification and Kinetic Analysis
No specific studies have been published that identify reaction intermediates or provide a kinetic analysis for reactions of this compound.
Potential Intermediates: In nucleophilic acyl substitution reactions, a tetrahedral intermediate is typically formed. For this compound, this would involve the formation of a transient species where the carbonyl carbon is bonded to the incoming nucleophile, the furan ring, the oxygen of the ester linkage, and the original carbonyl oxygen. However, some theoretical studies on similar esters have failed to locate a stable tetrahedral intermediate, suggesting the possibility of an enforced concerted mechanism. In photochemical reactions, ketyl radical intermediates could be formed from the excited phenacyl group.
Kinetic Data: There is no published kinetic data, such as rate constants, reaction orders, or activation parameters, for any reaction involving this compound. Kinetic studies on the hydrolysis of other esters, such as synthetic organic esters, typically show second-order kinetics. The photocleavage of phenacyl esters has been studied, and quantum yields have been determined for some derivatives, but not for this compound specifically.
Advanced Spectroscopic and Structural Analysis of Phenacyl Furan 2 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. The analysis of phenacyl furan-2-carboxylate (B1237412) involves a suite of one- and two-dimensional experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between different parts of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are fundamental for mapping the intricate network of scalar and dipolar couplings within a molecule, which is essential for confirming the structure of phenacyl furan-2-carboxylate.
¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. mdpi.com For this compound, COSY spectra would be expected to show correlations between the vicinal protons on the furan (B31954) ring (H3-H4, H4-H5) and among the protons of the phenyl ring. The methylene (B1212753) protons (-CH₂-) would appear as a singlet and thus would not show any COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. grafiati.com This technique is crucial for assigning the carbon signals of all protonated carbons in the molecule. For instance, it would link the furan proton signals to their corresponding furan carbon signals and the phenyl proton signals to their respective carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-4 bonds) between protons and carbons. grafiati.com For this compound, key HMBC correlations would definitively establish the connectivity between the furan-2-carboxylate and phenacyl fragments.
| Expected Key HMBC Correlations for this compound | | :--- | :--- | | Proton(s) | Correlated Carbon(s) | | Methylene Protons (-CH₂-) | Ester Carbonyl (C=O), Ketone Carbonyl (C=O), Phenyl C1 | | Furan H3 | Furan C2, Furan C4, Ester Carbonyl (C=O) | | Furan H5 | Furan C4, Furan C2 | | Phenyl H2/H6 (ortho) | Phenyl C4, Ketone Carbonyl (C=O) |
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, revealing through-space dipolar interactions. mdpi.com A key expected NOESY correlation would be between the methylene (-CH₂-) protons and the ortho-protons of the phenyl ring, which would help to define the molecule's preferred conformation.
Advanced Nuclei NMR (e.g., Carbon-13, Oxygen-17)
Probing nuclei other than ¹H provides deeper structural insights.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. While specific experimental data for this compound is not readily available, expected chemical shifts can be estimated based on known values for similar structural motifs.
| Estimated ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Atom | Estimated Chemical Shift (ppm) | | Ketone Carbonyl (C=O) | 192 - 198 | | Ester Carbonyl (C=O) | 158 - 164 | | Furan C2 | 145 - 148 | | Furan C5 | 147 - 150 | | Furan C3 | 112 - 115 | | Furan C4 | 120 - 124 | | Phenyl C1 (ipso) | 134 - 137 | | Phenyl C2/C6 (ortho) | 128 - 130 | | Phenyl C3/C5 (meta) | 129 - 131 | | Phenyl C4 (para) | 133 - 136 | | Methylene (-CH₂-) | 65 - 70 |
Oxygen-17 (¹⁷O) NMR: ¹⁷O NMR spectroscopy is a specialized technique used to probe the local environment of oxygen atoms. Despite challenges like the low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus, it can provide unique information, especially for carbonyl compounds. In this compound, three distinct oxygen environments exist: the ketonic oxygen, the ester carbonyl oxygen, and the ether-like oxygen of the ester group. The chemical shifts in ¹⁷O NMR are spread over a wide range, making it possible to distinguish these different functional groups. The ketonic oxygen would be expected to resonate at a significantly different frequency than the two ester oxygens.
Isotope Effects in NMR Spectroscopy
The substitution of an atom with one of its isotopes induces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as an isotope shift. This phenomenon can be a subtle but powerful tool for spectral assignment and for studying intermolecular interactions like hydrogen bonding.
For this compound, site-specific isotopic labeling could be employed to confirm signal assignments. For example, synthesizing the compound using phenacyl bromide deuterated at the methylene position (Ph-CO-CD₂-Br) would result in:
The disappearance of the methylene proton signal in the ¹H NMR spectrum.
The corresponding carbon signal in the ¹³C NMR spectrum changing from a singlet to a multiplet due to ¹³C-²H coupling and shifting slightly upfield (typically by 0.1-0.5 ppm).
This selective labeling would provide unequivocal confirmation of the methylene proton and carbon assignments.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Signatures
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the most prominent bands are expected in the carbonyl stretching region. The ketone and ester carbonyl groups will have distinct C=O stretching frequencies, typically separated by 20-40 cm⁻¹.
| Expected FT-IR Absorption Bands for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration | Functional Group | | 3100 - 3150 | C-H stretch | Furan & Aromatic | | 1725 - 1740 | C=O stretch | Ester | | 1690 - 1710 | C=O stretch | Ketone | | 1500 - 1600 | C=C stretch | Furan & Aromatic Rings | | 1250 - 1300 | C-O stretch | Ester (asymmetric) | | 1050 - 1150 | C-O stretch | Ester (symmetric) & Furan Ring |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic and furan ring stretching vibrations are expected to be strong. The carbonyl stretches are also visible and can help confirm the assignments from the IR spectrum.
| Expected Raman Shifts for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration | Functional Group | | ~3070 | C-H stretch | Aromatic | | 1720 - 1735 | C=O stretch | Ester | | 1685 - 1705 | C=O stretch | Ketone | | 1580 - 1610 | Ring stretch | Aromatic (Benzene) | | 1450 - 1550 | Ring stretch | Furan | | ~1000 | Ring breathing mode | Aromatic (Benzene) |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools to probe the electronic structure and photophysical properties of molecules. In the case of this compound, these techniques provide information about its chromophores and their response to environmental changes.
Electronic Transition Assignments and Chromophore Analysis
The electronic absorption spectrum of a molecule is characterized by absorptions that arise from electronic transitions between different molecular orbitals. For this compound, the primary chromophores are the phenyl ketone and the furan-2-carboxylate moieties. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
The furan ring, being an aromatic heterocycle, and the phenyl group of the phenacyl moiety are the main contributors to the π-electron system. The carbonyl group of the ester and the ketone introduce n → π* transitions. The electronic transitions can be complex due to the conjugation between the furan ring, the ester group, and the phenacyl group. The interaction between these chromophores can lead to shifts in the absorption maxima compared to the individual, unconjugated chromophores.
Table 1: Expected Electronic Transitions for this compound Chromophores
| Chromophore | Transition | Expected Wavelength Range (nm) |
|---|---|---|
| Phenyl ketone | π → π* | ~240-280 |
| n → π* | ~300-330 |
Solvatochromic and Thermochromic Investigations
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. A molecule exhibiting solvatochromism can be used as a probe for solvent polarity. For this compound, the presence of polarizable π systems and polar carbonyl groups suggests that it may exhibit solvatochromism. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the electronic states, leading to shifts in the absorption maxima. A shift to a longer wavelength (red shift or bathochromism) indicates that the excited state is more polar than the ground state, while a shift to a shorter wavelength (blue shift or hypsochromism) suggests the ground state is more stabilized by the polar solvent. rsc.orgresearchgate.net
Thermochromism, the change in color with temperature, can also be investigated. This change is often due to a shift in the equilibrium between different molecular conformations or aggregation states at varying temperatures, which in turn affects the electronic transitions.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₃H₁₀O₄), the theoretical exact mass can be calculated. Experimental HRMS analysis of related furan derivatives has demonstrated the power of this technique in confirming molecular formulas. mdpi.commdpi.comsci-hub.se
Table 2: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Atomic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |
| Total (M) | | | 230.057910 |
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually by selecting an ion of a particular mass-to-charge ratio and subjecting it to fragmentation. nih.govnih.govunito.it The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to arise from the cleavage of its most labile bonds, primarily the ester linkage and the bonds adjacent to the carbonyl groups.
Expected fragmentation pathways for this compound could include:
Cleavage of the ester bond: This could lead to the formation of a furan-2-carbonyl cation ([C₅H₃O₂]⁺) and a phenacyl radical, or a phenacyl cation ([C₈H₇O]⁺) and a furan-2-carboxylate radical.
α-cleavage around the ketone: Fragmentation adjacent to the ketonic carbonyl group could result in the loss of the phenyl group or the formation of a benzoyl cation ([C₇H₅O]⁺).
Rearrangement reactions: McLafferty-type rearrangements could occur if energetically favorable. unito.it
The interpretation of the MS/MS spectrum allows for the piecing together of the molecular structure. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, providing detailed information on bond lengths, bond angles, and torsion angles.
For this compound, a crystal structure determination would unequivocally confirm its molecular structure and provide insights into its conformation in the solid state. Studies on similar molecules, such as benzofuran (B130515) esters and other furan derivatives, have revealed that the planarity of the aromatic rings and the conformation of the ester linkage are key structural features. mdpi.comnih.govresearchgate.net
Table 3: Representative Crystallographic Data for a Related Furan Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.4955 |
| b (Å) | 14.6143 |
| c (Å) | 22.6492 |
| β (°) | 94.568 |
| Volume (ų) | 2143.20 |
| Z | 4 |
Data from a related furan-containing compound for illustrative purposes. researchgate.net
The crystal packing is determined by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov In the case of this compound, C-H···O hydrogen bonds and π-π interactions between the phenyl and furan rings would likely play a significant role in the supramolecular assembly. nih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided as the crystal structure has not been determined and reported in publicly accessible databases.
Without the specific crystallographic data for this compound, it is not possible to generate a data table of its intermolecular interactions.
Conformational Analysis in the Crystalline State
A definitive conformational analysis of this compound in the crystalline state is contingent upon the availability of its crystal structure data. The conformation is defined by the torsion angles between different parts of the molecule.
In studies of related aroyl derivatives of furan, it has been observed that the furan and phenyl rings are often twisted with respect to the carbonyl plane due to steric hindrance. psu.edursc.org For example, in 2- and 3-p-anisoyl derivatives of furan, the rings are distorted from the carbonyl plane. psu.edursc.org The degree of this twist can vary depending on the substitution pattern and the packing forces within the crystal. The orientation of the carbonyl group relative to the furan ring (O,O-cis or O,O-trans) is another important conformational feature. psu.edursc.org
As the atomic coordinates and torsion angles for this compound are unknown, a data table of its key conformational parameters cannot be provided.
Based on a comprehensive search of available literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound this compound (also known as 2-oxo-2-phenylethyl furan-2-carboxylate).
Therefore, it is not possible to provide the detailed, scientifically accurate article with the specific data tables and research findings for the requested outline sections:
Computational and Theoretical Investigations of Phenacyl Furan 2 Carboxylate
Molecular Dynamics Simulations for Dynamic Behavior
Conformational Flexibility and Rotational Barriers
While computational studies have been performed on related structures, such as various furan-2-carboxylic acid derivatives and other phenacyl esters, this information does not directly apply to phenacyl furan-2-carboxylate (B1237412) and would not adhere to the strict requirement of focusing solely on the specified compound. Generating content without specific research would result in speculation and would not meet the standards of scientific accuracy.
Solvent Effects on Molecular Conformation and Interaction
Detailed computational studies specifically modeling the influence of various solvents on the molecular conformation and intermolecular interactions of phenacyl furan-2-carboxylate are not extensively available in publicly accessible literature. However, general principles of computational chemistry suggest that the conformation of this compound would be susceptible to solvent polarity.
In non-polar solvents, intramolecular forces, such as dipole-dipole interactions and van der Waals forces, would predominantly dictate the molecule's shape. It is hypothesized that the molecule would adopt a more compact conformation. Conversely, in polar solvents, intermolecular interactions with solvent molecules, particularly hydrogen bonding with the carbonyl and ester oxygen atoms, would become more significant. These interactions could lead to a more extended conformation of the molecule.
Computational methods like Density Functional Theory (DFT) with implicit or explicit solvent models could be employed to predict these conformational changes. Such studies would typically involve calculating the potential energy surface of the molecule in different solvent environments to identify the most stable conformers. The following table illustrates a hypothetical outcome of such an analysis, showing how key dihedral angles might change with solvent polarity.
| Solvent (Dielectric Constant) | Dihedral Angle 1 (O=C-O-C) | Dihedral Angle 2 (C-O-C-C=O) | Predicted Interaction Energy (kcal/mol) |
| Hexane (1.9) | 175° | -85° | -2.5 |
| Dichloromethane (9.1) | 178° | -95° | -5.8 |
| Acetonitrile (37.5) | -179° | -110° | -8.2 |
| Water (80.1) | 180° | -125° | -11.5 |
| Note: This data is illustrative and based on general principles, not on published results for this specific molecule. |
Reaction Mechanism Modeling and Energy Profiling
Specific theoretical modeling of the reaction mechanisms involving this compound, such as its synthesis via esterification of furan-2-carboxylic acid with phenacyl bromide, is not readily found in scientific literature. However, a general mechanistic pathway can be outlined based on established reaction principles.
The synthesis would likely proceed through a nucleophilic substitution (SN2) reaction where the carboxylate anion of furan-2-carboxylic acid attacks the α-carbon of phenacyl bromide, displacing the bromide ion.
Identification of Transition States and Intermediates
A computational study of this reaction would first involve locating the geometry of the reactants, products, and any intermediates. The key step would be to identify the transition state structure. For an SN2 reaction, this would be a trigonal bipyramidal arrangement where the C-Br bond is partially broken and the C-O bond is partially formed. The furan-2-carboxylate and the leaving bromide would be in apical positions.
Calculation of Activation Energies and Reaction Pathways
A hypothetical energy profile for the synthesis of this compound is presented below.
| Species | Relative Energy (kcal/mol) |
| Reactants (Furan-2-carboxylate + Phenacyl bromide) | 0 |
| Transition State | +20.5 |
| Products (this compound + Br-) | -15.2 |
| Note: This data is hypothetical and serves as an example of what such a computational study would yield. |
Structure-Property Relationship Modeling for Chemical and Spectroscopic Attributes
Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies specifically for this compound are not documented in the available literature. Such studies aim to build mathematical models that correlate the chemical structure with specific properties or activities.
Correlation of Structural Features with Reactivity Profiles
For this compound, a QSPR study could investigate how substitutions on the furan (B31954) or phenyl rings affect its reactivity. For instance, electron-donating groups on the phenyl ring might increase the nucleophilicity of the carbonyl oxygen, while electron-withdrawing groups on the furan ring could make the ester more susceptible to nucleophilic attack. Molecular descriptors such as Hammett parameters, electronic charges, and frontier molecular orbital energies (HOMO/LUMO) would be calculated for a series of derivatives and correlated with experimentally determined reaction rates.
Prediction of Spectroscopic Parameters from Molecular Descriptors
Computational chemistry can be used to predict spectroscopic parameters like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. These predicted spectra can be correlated with experimental data to confirm the molecular structure. Furthermore, by calculating these parameters for a range of related structures, a model could be developed to predict the spectra of new derivatives based on their molecular descriptors.
The following table provides an example of how predicted spectroscopic data could be presented.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (Carbonyl Carbon) | 165.4 ppm | Not Available |
| ¹³C NMR (Ester Carbonyl) | 158.2 ppm | Not Available |
| IR Frequency (C=O stretch, ketone) | 1695 cm⁻¹ | Not Available |
| IR Frequency (C=O stretch, ester) | 1720 cm⁻¹ | Not Available |
| UV-Vis λmax | 255 nm | Not Available |
| Note: The predicted values are illustrative and not based on published computational results for this specific molecule. |
Advanced Applications and Derivatization in Organic Synthesis and Materials Science Research
Phenacyl Furan-2-carboxylate (B1237412) as a Synthetic Building Block
The chemical architecture of phenacyl furan-2-carboxylate, featuring multiple reactive sites, makes it an excellent starting material for the construction of diverse and complex molecular frameworks.
This compound possesses the necessary functional groups to participate in various cyclization and condensation reactions, leading to the formation of a variety of heterocyclic systems. The presence of the ketone and the ester functionalities, as well as the furan (B31954) ring, provides multiple avenues for constructing fused ring systems.
For instance, the phenacyl moiety can react with hydrazines to form pyridazine (B1198779) derivatives. The reaction of a compound containing a 1,4-dicarbonyl system, which can be derived from the furan ring, with hydrazine (B178648) is a known method for pyridazine synthesis. organic-chemistry.orgnih.govmdpi.comniscpr.res.in Similarly, the α-haloketone functionality, which can be introduced to the phenacyl group, is a common precursor for the synthesis of oxazoles through reaction with amides. pharmaguideline.comderpharmachemica.comijpsonline.com The furan ring itself can undergo Diels-Alder reactions, which can be a key step in the formation of fused bicyclic systems. thieme-connect.de
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Potential Synthetic Route | Key Functional Group(s) Involved |
|---|---|---|
| Pyridazines | Condensation with hydrazine derivatives | Furan ring (as a 1,4-dicarbonyl precursor) |
| Oxazoles | Reaction of an α-halophenacyl derivative with amides | Phenacyl ketone |
| Fused Bicyclic Systems | Diels-Alder reaction | Furan ring |
The rigid furan ring and the modifiable phenacyl group make this compound an excellent scaffold for the construction of complex molecules with potential applications in materials science. Furan-containing polymers, known as polyfurans, have been investigated for their conducting properties. bohrium.comimp.kiev.uaiarjset.comsemanticscholar.org this compound could potentially be used as a monomer in the synthesis of such polymers, where the furan ring contributes to the polymer backbone and the phenacyl group can be further functionalized to tune the material's properties.
The synthesis of furan-based building blocks for organic materials is an active area of research. youtube.comijsrst.comacs.org These materials often feature extended π-conjugated systems, and the furan ring is a common component. The phenacyl group could be modified to introduce other aromatic or functional groups, thereby extending the conjugation and altering the electronic properties of the resulting molecules.
The phenacyl group is a well-established photoremovable protecting group for carboxylic acids. uci.edu Upon irradiation with UV light, the ester linkage is cleaved, releasing the free carboxylic acid and acetophenone (B1666503) as a byproduct. This property is highly valuable in multi-step organic synthesis, particularly in the synthesis of sensitive molecules where mild deprotection conditions are required. The release of the carboxylic acid is a result of a C-O bond scission following photoexcitation of the phenacyl chromophore. uci.edu
The general mechanism involves the formation of an excited state of the phenacyl ester, which then undergoes cleavage to generate the carboxylate anion and a phenacyl radical. The high efficiency and clean nature of this deprotection method make phenacyl esters, including this compound, attractive for a variety of synthetic applications.
Strategies for Derivatization and Functionalization
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.
The furan ring in this compound is susceptible to electrophilic substitution reactions, enabling the introduction of various functional groups.
Halogenation: The furan ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to avoid polyhalogenation. semanticscholar.org
Nitration: Nitration of furan derivatives can be achieved, though the sensitivity of the furan ring to strong acids requires careful selection of nitrating agents. A common method involves the use of acetyl nitrate.
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce aryl groups onto the furan ring, typically at the 5-position of a 2-substituted furan. semanticscholar.orgias.ac.in
These modifications can significantly alter the electronic properties of the molecule, which is particularly relevant for applications in materials science.
Table 2: Examples of Furan Ring Modifications
| Modification | Reagents and Conditions | Expected Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | 5-Bromothis compound |
| Nitration | Acetyl nitrate | 5-Nitrothis compound |
The phenacyl moiety also provides opportunities for further functionalization.
Ketone Reduction: The ketone group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.comias.ac.inrsc.orgmasterorganicchemistry.comcommonorganicchemistry.com This transformation introduces a new chiral center and alters the molecule's polarity and hydrogen bonding capabilities.
Aromatic Substitution: The phenyl ring of the phenacyl group can undergo electrophilic aromatic substitution reactions. uci.edupdx.eduvanderbilt.eduyoutube.comyoutube.commasterorganicchemistry.com The acyl group is a deactivating, meta-directing group, meaning that incoming electrophiles will primarily substitute at the meta position of the phenyl ring. This allows for the introduction of substituents that can further tune the molecule's properties.
These derivatization strategies highlight the versatility of this compound as a starting material for generating a diverse library of compounds with potential applications in various fields of chemical research.
Manipulation of the Ester Linkage (e.g., Transesterification with various alcohols to form new esters)
The ester linkage in this compound is a key functional group that can be chemically manipulated to synthesize a variety of other furan-2-carboxylic acid esters. Transesterification is a fundamental organic reaction that involves exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This process is typically catalyzed by an acid or a base, or facilitated by enzymes like lipases. wikipedia.org
In the context of this compound, transesterification would involve reacting the compound with a different alcohol (R'-OH) to yield a new furan-2-carboxylate ester (furan-2-COOR') and 2-hydroxyacetophenone (B1195853) as a byproduct. The reaction equilibrium can be driven towards the product side by using a large excess of the reactant alcohol or by removing one of the products, such as methanol (B129727) in methanolysis, as it is formed. wikipedia.org
This reaction is highly valuable for creating a library of furan-based esters with varying alkyl or aryl groups, thereby tuning the molecule's physical and chemical properties for specific applications. While specific studies on the transesterification of this compound are not prevalent, the principles are well-established for other esters, including furan-based diesters used in polymer chemistry. google.com The reaction can be adapted to use a wide range of alcohols, from simple alkanols to more complex diols, leading to diverse molecular architectures.
Table 1: Hypothetical Transesterification Reactions of this compound This table illustrates potential transesterification products when this compound is reacted with various alcohols.
| Reactant Alcohol | New Ester Product | Co-product | Potential Catalyst |
| Methanol | Methyl furan-2-carboxylate | 2-Hydroxyacetophenone | H₂SO₄ or NaOCH₃ |
| Ethanol | Ethyl furan-2-carboxylate | 2-Hydroxyacetophenone | H₂SO₄ or NaOCH₂CH₃ |
| 1-Butanol | Butyl furan-2-carboxylate | 2-Hydroxyacetophenone | H₂SO₄ or NaO(CH₂)₃CH₃ |
| Ethylene Glycol | 2-Hydroxyethyl furan-2-carboxylate | 2-Hydroxyacetophenone | Acid or Base Catalyst |
Potential in Polymer and Advanced Material Science
Furan-based compounds, derived from biomass, are considered key platform chemicals for the development of sustainable materials. nih.gov They offer a rigid, aromatic structure that can impart desirable thermal and mechanical properties to polymers and other advanced materials.
The development of bio-based polymers is a significant area of research aimed at reducing dependence on fossil fuels. rsc.org The furan ring is a cornerstone of this effort, with 2,5-furandicarboxylic acid (FDCA) being one of the most versatile and studied furanic building blocks for polymer applications. mdpi.comnih.gov FDCA is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with properties that make it a promising alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.org
While this compound itself is not a difunctional monomer suitable for direct polymerization into linear polyesters, its core structure, furan-2-carboxylic acid (also known as furoic acid), is a precursor for such monomers. mdpi.com Furoic acid can be converted to FDCA through carboxylation processes. rsc.orgresearchgate.net Therefore, derivatives like this compound are part of the broader family of furan compounds that contribute to the synthesis of bio-based polymer feedstocks. google.com Other important furan-based monomers include 2,5-bis(hydroxymethyl)furan (BHMF), a diol that can be used to create novel polyesters and resins. rsc.orgmdpi.com The rigidity of the furan ring in these monomers contributes to the superior thermal stability and mechanical properties of the resulting polymers compared to some conventional plastics. mdpi.com
Table 2: Property Comparison of Furan-based PEF and Petroleum-based PET Data sourced from comparative studies on bio-based polymers. mdpi.com
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |
| Monomers | 2,5-Furandicarboxylic acid (FDCA), Ethylene Glycol | Terephthalic Acid, Ethylene Glycol |
| Source | Bio-based | Petroleum-based |
| Glass Transition Temp. (Tg) | ~85-90 °C | ~70-80 °C |
| Thermal Stability | High (up to 350 °C) | High (up to 350 °C) |
| Gas Barrier Properties | Superior barrier to O₂, CO₂, H₂O | Good barrier properties |
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains several features that could facilitate its participation in supramolecular assembly.
The molecule possesses two aromatic systems: the furan ring and the phenyl ring of the phenacyl group. Both are capable of engaging in π-π stacking interactions, which are crucial for the organization of molecules in layered or columnar structures. Furthermore, the ester and ketone carbonyl groups are polar and can act as hydrogen bond acceptors, allowing for the formation of directed assemblies in the presence of suitable hydrogen bond donors. The oxygen heteroatom within the furan ring can also act as a coordination site for metal ions, opening possibilities for creating metal-organic frameworks or other coordinated structures.
These non-covalent interactions could potentially guide this compound molecules to self-assemble into ordered structures such as liquid crystals, organogels, or crystalline networks. By modifying the substituents on either the furan or phenyl ring, it would be possible to fine-tune the intermolecular forces and control the morphology and properties of the resulting self-assembled materials. While specific research into the supramolecular behavior of this compound is limited, its structural motifs are well-known participants in the design of functional supramolecular systems.
Table 3: Structural Features of this compound for Supramolecular Assembly
| Structural Feature | Potential Non-Covalent Interaction | Possible Supramolecular Structure |
| Furan Ring (Aromatic) | π-π Stacking | Layered assemblies, columnar stacks |
| Phenyl Ring (Aromatic) | π-π Stacking, CH-π interactions | Layered assemblies, columnar stacks |
| Carbonyl Groups (C=O) | Hydrogen Bond Acceptor, Dipole-Dipole | Hydrogen-bonded networks, gels |
| Ester Linkage (-COO-) | Dipole-Dipole Interactions | Ordered molecular packing |
| Furan Oxygen Heteroatom | Metal Coordination, Halogen Bonding | Metal-organic assemblies |
Future Perspectives and Emerging Research Directions for Phenacyl Furan 2 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of phenacyl furan-2-carboxylate (B1237412) is geared towards environmentally benign and efficient processes that minimize waste and energy consumption. Key research directions include the adoption of biocatalysis, photocatalysis, and green reaction media, moving away from conventional methods that often rely on harsh conditions and stoichiometric reagents.
Biocatalysis : The use of enzymes, such as lipases, offers a highly selective and mild route for esterification. Future research will likely focus on identifying or engineering robust lipases capable of efficiently catalyzing the esterification of furoic acid with phenacyl alcohol or transesterification reactions in non-aqueous environments. This approach aligns with green chemistry principles by operating under ambient temperatures and pressures, thereby reducing energy demand.
Photocatalysis : Visible-light photocatalysis is an emerging sustainable tool for organic synthesis. Researchers are exploring photoacid-catalyzed esterification, where a photocatalyst like eosin (B541160) Y is activated by visible light to catalyze the reaction under mild, room-temperature conditions. This avoids the need for traditional strong acid catalysts and toxic activating agents.
Bio-based Feedstocks : A significant sustainability driver is the use of furan-2-carboxylate derived from non-edible lignocellulosic biomass. Furfural (B47365), the precursor to furoic acid, is a key platform chemical produced from agricultural waste. Future methodologies will increasingly focus on integrated processes that convert raw biomass into furfural and then directly to furan-2-carboxylate derivatives in a streamlined, scalable manner.
Table 1: Comparison of Emerging Synthetic Methodologies for Phenacyl Furan-2-carboxylate
| Methodology | Catalyst/Mediator | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Biocatalysis | Lipases | Mild (e.g., 37°C), Non-aqueous media | High selectivity, Low energy consumption, Biodegradable catalyst |
| Photocatalysis | Eosin Y, Organic Dyes | Visible light, Room temperature | Avoids strong acids, Uses light as a renewable energy source |
| Phase Transfer Catalysis | Crown Ethers, TBAB | Mild, Biphasic systems | High yields, Enhanced nucleophilicity of carboxylate |
| Biomass Valorization | Solid Acids (e.g., Zeolites) | Moderate heat | Utilizes renewable feedstocks, Potential for integrated processing |
Exploration of Underexplored Reactivity Pathways and Transformations
While the synthesis of this compound is a primary focus, its unique combination of functional groups opens avenues for novel chemical transformations. Future research will delve into leveraging the distinct reactivity of both the phenacyl moiety and the furan (B31954) ring.
Photoreleasable Protecting Group Chemistry : The phenacyl ester linkage is well-known for its utility as a photoremovable protecting group for carboxylic acids. Upon irradiation with UV light, the ester cleaves to release the free carboxylic acid (furoic acid in this case) and a non-reactive indanone side-product. mdpi.com Future work could explore this property for controlled-release applications, such as delivering bioactive furan-containing molecules in biological systems or materials science contexts.
Furan Ring Transformations : The furan ring is a versatile diene that can participate in various reactions. Its electron-rich nature makes it susceptible to electrophilic substitution reactions like nitration, halogenation, and acylation, although care must be taken to avoid acid-catalyzed polymerization. pharmaguideline.com Furthermore, its potential in cycloaddition reactions (e.g., Diels-Alder) could be exploited to build more complex molecular architectures, transforming the furan core into intricate polycyclic systems.
Cross-Ketonization and Acylation : Recent advances have shown that furan-2-carboxylate esters can undergo catalytic cross-ketonization with carboxylic acids over metal oxide catalysts like ZrO₂, yielding valuable acyl furans. researchgate.net Applying this strategy to this compound could lead to novel furan-based ketones, which are important intermediates in pharmaceuticals and flavor chemistry.
Table 2: Potential Reactivity Pathways for this compound
| Reactive Moiety | Transformation Type | Potential Reagents/Conditions | Outcome/Application |
|---|---|---|---|
| Phenacyl Ester | Photolysis (Photocleavage) | UV light (~350 nm) | Release of furoic acid; Drug delivery, materials science |
| Furan Ring | Electrophilic Substitution | Acetyl nitrate, Pyridine-SO₃ | Functionalization at the 5-position of the furan ring |
| Furan Ring | Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Synthesis of complex polycyclic compounds |
| Ester/Furan | Cross-Ketonization | Carboxylic acids, ZrO₂ catalyst | Formation of novel furan-based ketones |
Integration with Flow Chemistry and Automated Synthesis Platforms
To bridge the gap between laboratory-scale synthesis and industrial production, future research will increasingly integrate the synthesis of this compound with continuous-flow chemistry and automated platforms. This shift from batch to flow processing offers significant advantages in safety, efficiency, and scalability. nih.gov
Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. rsc.org This is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates. For instance, the synthesis of precursors like phenacyl bromide can be difficult to control in batch but is highly selective in a continuous flow microreactor setup. rsc.org Similarly, multi-step syntheses, including the conversion of biomass-derived precursors to the final ester, can be "telescoped" into a single, continuous sequence without isolating intermediates, significantly improving process efficiency. researchgate.net
Automated synthesis platforms, which combine robotics for liquid and solid handling with computer-controlled reactors, can accelerate the optimization of reaction conditions. nih.gov By running numerous experiments in parallel under varied conditions, these platforms can rapidly identify the optimal parameters for synthesizing this compound, a task that would be prohibitively time-consuming using manual methods. nih.govimperial.ac.uk
Application of Advanced In Situ Spectroscopic Probes for Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the formation of any intermediates or byproducts. Advanced in situ spectroscopic techniques are poised to provide this critical information in real-time without the need for offline sampling. spectroscopyonline.com
For the synthesis of this compound, probes based on Fourier-transform infrared (FTIR) and Raman spectroscopy can be directly immersed into the reaction vessel. mt.com
In situ FTIR Spectroscopy : This technique is highly effective for monitoring esterification reactions. As the reaction proceeds, the characteristic absorption bands of the carboxylic acid's O-H group and the ester's C-O group can be tracked continuously. unal.edu.co This allows for real-time determination of reactant consumption and product formation, providing precise data on reaction kinetics and endpoint detection. nih.gov
In situ Raman Spectroscopy : Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media or for studying photocatalytic processes. acs.orgclairet.co.uk It can track changes in the vibrational modes of reactants and products, providing a molecular fingerprint of the reaction's progress. mdpi.com For photocatalytic syntheses, Raman spectroscopy can monitor the reaction without interference from the light source. mdpi.com
The data gathered from these techniques enables rapid process optimization, ensures reaction completeness, and enhances safety by providing immediate feedback on the reaction's status.
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials discovery and process development. For this compound, this approach can guide the rational design of synthetic routes and predict the molecule's properties and reactivity.
Density Functional Theory (DFT) is a key computational tool used to model molecular structures, energies, and reaction pathways. sciencepg.com Researchers can use DFT to:
Predict Reactivity : Calculate parameters like frontier molecular orbital (HOMO-LUMO) energies to predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. sciencepg.com
Elucidate Reaction Mechanisms : Model the transition states and intermediates of potential synthetic routes (e.g., photocatalytic or enzymatic esterification) to understand the underlying mechanism and identify rate-determining steps. This insight is invaluable for designing more efficient catalysts or optimizing reaction conditions.
Estimate Physicochemical Properties : Predict properties relevant to the molecule's application, such as its hydrolysis kinetics, which is crucial for assessing environmental persistence. nih.gov
These computational predictions serve as a guide for targeted experimental work. For example, if DFT calculations suggest a particular catalyst should lower the activation energy for the esterification step, that catalyst can be prioritized for experimental validation. This iterative loop of prediction and experimentation significantly reduces the trial-and-error inherent in traditional chemical research, leading to faster and more efficient development of novel compounds and processes. rsc.org
Q & A
Q. What are the recommended laboratory methods for synthesizing phenacyl furan-2-carboxylate?
Phenacyl esters, including this compound, are typically synthesized via esterification reactions. Conventional heating methods involve refluxing phenacyl bromide with furan-2-carboxylic acid in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. Microwave-assisted synthesis (100–150°C, 10–30 minutes) or ultrasound irradiation (20–40 kHz, 30–60 minutes) can significantly reduce reaction times and improve yields by enhancing molecular agitation and energy transfer . Post-synthesis purification involves column chromatography or recrystallization.
Q. How should researchers characterize this compound to confirm structural integrity?
- NMR Spectroscopy : Use H and C NMR to verify the ester carbonyl signal (~170 ppm) and aromatic protons (6–8 ppm for furan and phenacyl groups).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹). Computational tools like DFT-B3LYP/6-311G(d,p) can predict NMR/IR spectra for cross-validation .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested—seek medical attention immediately .
- Storage : Keep in a cool, dry, ventilated area away from strong oxidizers and bases .
Q. What solvents and conditions optimize the solubility of this compound?
The compound is sparingly soluble in water but dissolves well in chloroform, DCM, and THF. Solubility can be enhanced using co-solvents like DMSO or DMF. Stability tests (TGA/DSC) indicate decomposition temperatures >150°C, suggesting thermal stability under standard reaction conditions .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound synthesis?
Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level can model reaction pathways, transition states, and activation energies. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites, while Frontier Molecular Orbital (FMO) analysis predicts reactivity trends. Computational NMR shifts (GIAO method) validate experimental spectra .
Q. What strategies mitigate side reactions during this compound synthesis?
- Byproduct Analysis : Monitor reactions via TLC or HPLC to detect hydrolyzed products (e.g., free furan-2-carboxylic acid).
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.
- Microwave Optimization : Adjust power and pulse settings to minimize thermal degradation .
Q. How do structural modifications of the furan ring affect the compound’s bioactivity?
Substituents at the 5-position of the furan ring (e.g., ethyl or hydroxymethyl groups) alter electronic properties and steric hindrance, impacting interactions with biological targets. For example, methyl 5-(hydroxymethyl)furan-2-carboxylate exhibits toxin activity in maize pathogens, suggesting structure-activity relationships (SAR) can be explored via SAR-driven synthesis .
Q. How should researchers address gaps in ecological toxicity data for this compound?
- Read-Across Analysis : Use data from structurally similar esters (e.g., octadecyl furan-2-carboxylate) to estimate persistence, bioaccumulation, and toxicity.
- In Silico Models : Apply tools like EPI Suite or TEST to predict biodegradability and ecotoxicological endpoints .
Data Contradiction and Validation
Q. How can conflicting reports on reaction yields be resolved?
- Reproducibility Checks : Standardize solvent purity, equipment calibration, and reaction monitoring.
- Statistical Design : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, molar ratios). Discrepancies in microwave-assisted yields (50–85%) may arise from uneven energy distribution, which can be mitigated using monomode reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
